molecular formula C21H21F3N2O3 B2710611 4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide CAS No. 2361876-33-5

4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2710611
CAS No.: 2361876-33-5
M. Wt: 406.405
InChI Key: PSHFVILRADPPQJ-UHFFFAOYSA-N
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Description

The compound “4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a prop-2-enoyl group (an unsaturated carbon chain), a piperidine ring (a six-membered ring with one nitrogen atom), and a furan ring (a five-membered ring with an oxygen atom) which is substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecule contains several functional groups and rings that could influence its properties and reactivity. The presence of the phenyl and furan rings could contribute to aromaticity, while the piperidine ring introduces a basic nitrogen atom. The prop-2-enoyl group is unsaturated, which could make it reactive in certain conditions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the double bond in the prop-2-enoyl group could participate in addition reactions. The piperidine nitrogen could act as a base or nucleophile, and the carbonyl group in the carboxamide could be involved in acylation or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the carbonyl and amide groups, and the molecule could potentially form hydrogen bonds .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in pharmaceuticals or materials science .

Properties

IUPAC Name

4-phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-2-18(27)26-12-10-20(11-13-26,15-6-4-3-5-7-15)19(28)25-14-16-8-9-17(29-16)21(22,23)24/h2-9H,1,10-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHFVILRADPPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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